
C28H20Cl2N4O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C28H20Cl2N4O3 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings, chlorine atoms, nitrogen atoms, and oxygen atoms. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound C28H20Cl2N4O3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions. This may involve the use of reagents such as benzene derivatives, chlorinating agents, and nitrogen-containing compounds.
Functional Group Introduction: Subsequent steps involve the introduction of functional groups such as chlorine, nitro, and hydroxyl groups. This is achieved through reactions like nitration, halogenation, and reduction.
Final Assembly: The final step involves the coupling of intermediate compounds to form the desired product. This may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes:
Batch Reactors: Utilizing large-scale batch reactors to carry out the multi-step synthesis.
Continuous Flow Reactors: Implementing continuous flow reactors for specific steps to enhance reaction rates and product yield.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
The compound C28H20Cl2N4O3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
The compound C28H20Cl2N4O3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of C28H20Cl2N4O3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK or PI3K pathways, resulting in altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
C28H20Cl2N4O2: A similar compound with one less oxygen atom, which may exhibit different reactivity and biological activity.
C28H20Cl2N4O4: A similar compound with one additional oxygen atom, potentially leading to different chemical properties.
Highlighting Uniqueness
The uniqueness of C28H20Cl2N4O3 lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H20Cl2N4O3 |
|---|---|
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
(3aR,6aS)-5-(3,5-dichlorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C28H20Cl2N4O3/c29-15-10-16(30)12-17(11-15)34-25(35)23-22(9-14-13-31-20-7-3-1-5-18(14)20)33-28(24(23)26(34)36)19-6-2-4-8-21(19)32-27(28)37/h1-8,10-13,22-24,31,33H,9H2,(H,32,37)/t22?,23-,24+,28?/m1/s1 |
Clave InChI |
ALNFNBUSPHKOQL-WUIRLBBUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CC3[C@@H]4[C@@H](C(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl)C6(N3)C7=CC=CC=C7NC6=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC3C4C(C(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl)C6(N3)C7=CC=CC=C7NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
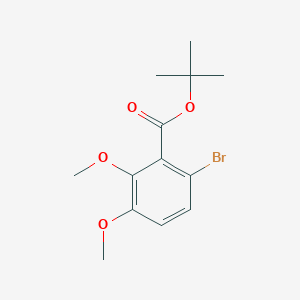
![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
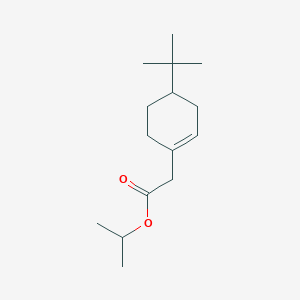
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
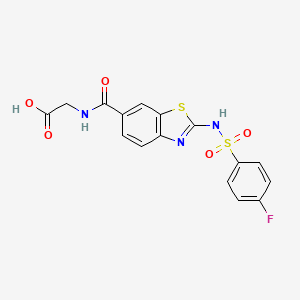
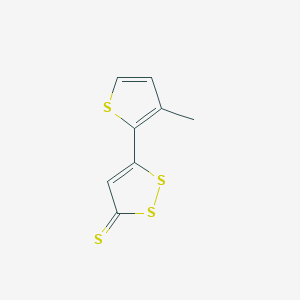
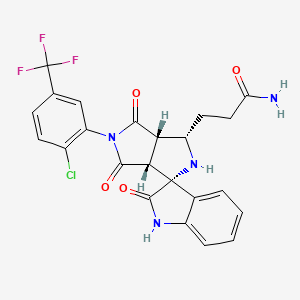
![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)

![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)
![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)
